molecular formula C19H21NO2S B2593945 2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2415634-47-6

2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2593945
CAS No.: 2415634-47-6
M. Wt: 327.44
InChI Key: CGAJMVXYTSNSPO-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and phenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzenesulfonyl)-6-phenyl-2-azaspiro[33]heptane is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-15-7-9-18(10-8-15)23(21,22)20-13-19(14-20)11-17(12-19)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJMVXYTSNSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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